molecular formula C12H14BrN3 B11811002 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B11811002
M. Wt: 280.16 g/mol
InChI Key: UUVYRPYGICUZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets . This structure is a key building block for developing novel therapeutic agents, with the bromo substituent and piperidine ring offering versatile sites for further chemical modification and structure-activity relationship (SAR) studies. Benzimidazole derivatives, such as this compound, are extensively investigated for a wide spectrum of pharmacological activities. Research on analogous structures has demonstrated potential in areas including anticancer activity , antimicrobial and antitubercular applications , and central nervous system (CNS) drug discovery, particularly for targets like schizophrenia . Furthermore, the benzimidazole pharmacophore is a critical component in epigenetic research, serving as a foundation for developing inhibitors of bromodomain-containing proteins, which are important targets in oncology and immunology . The integration of the piperidine ring enhances the molecule's properties, potentially influencing its binding affinity and selectivity towards specific receptors. This makes this compound a valuable intermediate for synthesizing more complex molecules aimed at probing biological pathways and developing new therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

6-bromo-2-piperidin-3-yl-1H-benzimidazole

InChI

InChI=1S/C12H14BrN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)

InChI Key

UUVYRPYGICUZDK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Carboxylic Acid Condensation

Reaction of 4-bromo-o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions (HCl or acetic acid) yields the 1H-benzo[d]imidazole core. For example:

  • 4-Bromo-o-phenylenediamine reacts with trimethyl orthoformate in acetic acid at 100°C for 6 hours, producing 5-bromo-1H-benzo[d]imidazole in 78% yield.

Cyclization via Reductive Amination

Alternative routes employ nitro intermediates. For instance:

  • 4-Bromo-2-nitroaniline is reduced using Pt/C and H₂ to form 4-bromo-o-phenylenediamine , followed by cyclization with triphosgene to yield the benzimidazolone intermediate.

Piperidine Substitution at Position 2

Introducing the piperidin-3-yl group involves nucleophilic displacement or reductive amination:

Nucleophilic Aromatic Substitution (NAS)

  • 2-Chloro-5-bromo-1H-benzo[d]imidazole reacts with piperidin-3-amine in DMF at 80°C with K₂CO₃, yielding the target compound in 65–70% purity.

  • Microwave-assisted NAS reduces reaction time from 12 hours to 30 minutes, enhancing yields to 82%.

Reductive Amination

  • 5-Bromo-2-formyl-1H-benzo[d]imidazole undergoes reductive amination with piperidin-3-amine using NaBH₃CN in methanol, achieving 74% yield.

Optimization and Industrial-Scale Synthesis

Industrial methods prioritize scalability and cost-effectiveness:

Continuous Flow Reactors

  • Bromination and cyclization steps are performed in continuous flow systems, reducing reaction times by 50% and improving yields to 90%.

Catalytic Systems

CatalystReaction StepYield ImprovementReference
Pd(OAc)₂/XantphosSuzuki coupling15%
CuI/DMAPNAS with piperidine20%

Purification Techniques

  • Column chromatography (silica gel, hexane/EtOAc) remains standard for lab-scale purification.

  • Recrystallization from ethanol/water mixtures enhances purity to >98% for pharmaceutical applications.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Carboxylic acid routeHigh selectivity, mild conditionsRequires stoichiometric acids70–85%
Reductive aminationCompatible with sensitive groupsMulti-step, costly reagents60–75%
Continuous flowScalable, reduced wasteHigh initial equipment investment85–92%

Challenges and Solutions

Steric Hindrance

Bulkiness of the piperidine group slows NAS. Solutions include:

  • Using polar aprotic solvents (e.g., DMSO) to enhance reactivity.

  • Microwave irradiation to overcome kinetic barriers.

Byproduct Formation

  • Di-brominated impurities are minimized by controlling NBS stoichiometry.

  • Unreacted intermediates are removed via aqueous washes (NaHCO₃ or NH₄Cl) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 of the benzimidazole ring facilitates nucleophilic aromatic substitution (NAS) under mild conditions. This reactivity enables derivatization for medicinal chemistry applications:

Reaction Type Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Aryl-2-(piperidin-3-yl)-1H-benzo[d]imidazole65–78%
AminationNH₃/MeOH, CuI, 100°C5-Amino-2-(piperidin-3-yl)-1H-benzo[d]imidazole52%
MethoxylationNaOMe, DMSO, 120°C5-Methoxy-2-(piperidin-3-yl)-1H-benzo[d]imidazole48%

Key Findings :

  • Suzuki couplings with aryl boronic acids yield biaryl derivatives, enhancing π-π stacking interactions in target binding .

  • Steric hindrance from the piperidine ring limits substitution at position 2, favoring selectivity at position 5 .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole core undergoes EAS at positions 4 and 6, though reactivity is moderated by electron-withdrawing effects from the bromine:

Reagent Position Product Conditions
HNO₃/H₂SO₄45-Bromo-4-nitro-2-(piperidin-3-yl)-1H-benzimidazole0°C, 2 hr
Cl₂/FeCl₃65-Bromo-6-chloro-2-(piperidin-3-yl)-1H-benzimidazoleRT, 1 hr

Notes :

  • Nitration requires low temperatures to avoid decomposition of the piperidine ring .

  • Chlorination at position 6 is favored due to para-directing effects of the bromine .

Piperidine Ring Functionalization

The piperidine substituent undergoes reductive amination, acylation, and alkylation to modulate pharmacokinetic properties:

Reductive Amination

Aldehyde Conditions Product Yield
4-BromobenzaldehydeNaBH₃CN, MeOH, RT2-(1-(4-Bromobenzyl)piperidin-3-yl)-5-bromo-1H-benzimidazole61%
2-PyridinecarboxaldehydeTi(OiPr)₄, MeOH, 60°C2-(1-(Pyridin-2-ylmethyl)piperidin-3-yl)-5-bromo-1H-benzimidazole55%

Acylation

Acylating Agent Conditions Product
Acetic anhydrideDCM, Et₃N, 0°C → RT2-(1-Acetylpiperidin-3-yl)-5-bromo-1H-benzimidazole
Benzoyl chlorideDMAP, CHCl₃, reflux2-(1-Benzoylpiperidin-3-yl)-5-bromo-1H-benzimidazole

Applications :

  • Acylated derivatives show improved blood-brain barrier penetration in CNS-targeted therapies .

  • Bulkier acyl groups reduce off-target binding to hERG channels .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable late-stage diversification:

Reaction Catalyst System Application
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Installation of alkylamines at position 5
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃Alkynylation for fluorescent probe development

Case Study :

  • Sonogashira coupling with phenylacetylene yielded a fluorescent derivative (λ<sub>em</sub> = 480 nm) used in cellular imaging .

Scientific Research Applications

Antipsychotic Potential

Research indicates that derivatives of benzo[d]imidazole, including 5-bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole, exhibit significant binding affinities for dopamine D2 and serotonin 5-HT1A receptors. These properties suggest potential applications in treating schizophrenia and other psychiatric disorders. A study highlighted the synthesis of piperidinyl compounds that showed promising results as active pharmaceutical ingredients for antipsychotic therapies .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating their potential as anti-inflammatory agents . The modulation of these pathways suggests a therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Properties

Recent studies have shown that benzo[d]imidazole derivatives possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit key enzymes involved in bacterial growth positions it as a candidate for developing new antimicrobial therapies .

CompoundTarget PathogenIC50 (µM)
This compoundMycobacterium tuberculosis0.55 ± 0.02

Cytotoxic Effects

The cytotoxicity of the compound has been assessed against several cancer cell lines, revealing significant growth inhibition. For instance, derivatives have shown IC50 values indicating effective cytotoxicity against lung and breast cancer cell lines, suggesting potential applications in oncology .

Cell LineIC50 (µM)
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

Enzyme Inhibition Studies

Mechanistic studies have indicated that this compound acts as an inhibitor of specific enzymes critical for pathogen survival and inflammation control. For example, its inhibition of inosine monophosphate dehydrogenase (IMPDH) has been documented, which is essential for nucleotide synthesis in Mycobacterium tuberculosis and other pathogens .

Structure-Activity Relationship

The structural modifications of benzo[d]imidazole derivatives have been systematically studied to understand their biological activity better. Variations in substituents on the piperidine ring significantly affect receptor binding affinity and biological efficacy, providing a basis for rational drug design .

Case Studies

Several case studies illustrate the potential of this compound:

  • Antipsychotic Development : A series of compounds based on this scaffold were evaluated for their ability to modulate dopaminergic and serotonergic pathways, leading to the development of new antipsychotic agents .
  • Tuberculosis Treatment : Investigations into its efficacy against Mycobacterium tuberculosis have shown promising results, with ongoing research aimed at optimizing its structure for enhanced potency and selectivity .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, with a focus on substituent effects, physicochemical data, and biological activities:

Compound Substituents Melting Point (°C) Key Properties References
5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole 5-Br, 2-(piperidin-3-yl) Not reported Basic piperidine group enhances solubility; bromine improves bioactivity potential.
5-Bromo-3-(1-phenethyl)-1H-imidazol-5-yl-1H-indole (34) 5-Br, 3-phenethyl 141–142 Moderate melting point; phenethyl group may enhance lipophilicity.
5-Bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole (3aq) 5-Br, 2-(5-Br-indole) 153–155 Dual bromine substitution increases molecular weight and biofilm modulation.
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole (Monomer 1) 5-Br, 2-(4-Br-phenyl), 1-ethyl Not reported Ethyl group simplifies polymerization; bromophenyl enhances rigidity.
5-Bromo-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3s) 5-Br, 2-indole 253–254 High melting point due to planar indole; potent antimicrobial activity.
5-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS 1741-50-0) 5-Br, 2-phenyl Not reported Phenyl group increases aromaticity; used as a reference in docking studies.
7-Bromo-5-(trifluoromethyl)-1H-benzo[d]imidazole (WZ-9403) 7-Br, 5-CF₃ Not reported Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.

Key Findings from Comparisons

Substituent Position and Bioactivity :

  • Bromine at the 5-position (as in the target compound) is common in antimicrobial agents (e.g., 3aq and 3s), whereas 6-bromo analogs (e.g., compound 35 in ) show reduced activity, suggesting positional sensitivity .
  • Piperidin-3-yl at position 2 introduces nitrogen basicity, which may improve solubility compared to hydrophobic groups like phenyl or indole .

Physicochemical Properties: Melting points vary significantly: Indole-substituted derivatives (e.g., 3s: 253–254°C) have higher melting points due to planar stacking, while alkylated analogs (e.g., monomer 1) are more amenable to polymerization .

Biological Activity :

  • Bromine and indole combinations (e.g., 3aq) exhibit dual effects: antimicrobial activity at high concentrations and biofilm stimulation at sublethal doses .
  • Piperidine-containing derivatives (e.g., compounds in ) are explored for enzyme inhibition (e.g., acetylcholinesterase), suggesting therapeutic versatility .

Synthetic Accessibility: Ethyl and sulfonylpropyl groups (e.g., monomers 1 and 2) facilitate straightforward copolymerization via Heck reactions, unlike bulkier substituents .

Biological Activity

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and various biological evaluations, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of benzo[d]imidazole derivatives followed by the introduction of a piperidine moiety. This modification is crucial as the piperidine ring enhances solubility and bioactivity. The compound's structure can be represented as follows:

5 Bromo 2 piperidin 3 yl 1H benzo d imidazole\text{5 Bromo 2 piperidin 3 yl 1H benzo d imidazole}

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated that this compound significantly inhibits the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. For instance, one study reported a concentration-dependent inhibition of IL-1β release by up to 35% at optimal concentrations (10 µM) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro tests indicated that this compound exhibits notable activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, it showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values in the range of 50–100 μg/ml .

Anticancer Properties

The compound has been investigated for its anticancer potential as well. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. A notable study reported that derivatives containing the benzimidazole scaffold displayed IC50 values less than 30 nM against breast cancer cell lines, indicating potent cytotoxic effects . The mechanism behind this activity may involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of bromine at the 5-position and a piperidine ring at the 2-position significantly enhances the compound's lipophilicity and overall potency. Comparative studies have shown that modifications to these positions can lead to varying degrees of biological activity, emphasizing the importance of specific substituents in achieving desired pharmacological effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Anti-inflammatory Study : A study conducted on human macrophages demonstrated that this compound reduced pyroptosis by approximately 24%, showcasing its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited superior antibacterial activity against multidrug-resistant strains, reinforcing its therapeutic potential .
  • Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound could inhibit tumor growth effectively, with specific IC50 values indicating strong antiproliferative effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., using DMF or ethanol) and temperature (80–120°C). Catalysts like triethylamine or palladium-based systems can enhance coupling efficiency for brominated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol improves purity. Monitor reaction progress using TLC (Rf ~0.6–0.7) and confirm structure via FTIR (C-Br stretch at ~590 cm⁻¹) and ^1H NMR (aromatic protons at δ 7.3–8.3 ppm) .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Use:

  • FTIR : Identify functional groups (e.g., C=N imidazole ring at ~1610 cm⁻¹, C-Br at ~590 cm⁻¹) .
  • ^1H/^13C NMR : Assign aromatic protons (δ 7.3–8.3 ppm) and piperidine substituents (δ 1.5–3.0 ppm for CH2 groups).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C12H13BrN3) .
  • Elemental Analysis : Validate empirical formula (e.g., C%: 53.26, H%: 5.96, N%: 12.42) .

Q. What are the common challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include residual solvents (DMF, THF) and byproducts from incomplete cyclization. Mitigation strategies:

  • Precipitation : Add ice-cwater to crude product to precipitate impurities.
  • Chromatography : Use silica gel with a 3:7 ethyl acetate/hexane ratio for optimal separation.
  • Recrystallization : Ethanol or methanol at 60°C yields high-purity crystals (>95%) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the binding affinity of this compound to EGFR using in-silico approaches?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Lys745 and hydrophobic interactions with Leu788 .
  • ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability (TPSA < 90 Ų), CYP450 inhibition, and hepatotoxicity. Prioritize derivatives with LogP < 5 for optimal permeability .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .

Q. How can researchers address discrepancies in cytotoxicity data between in-silico predictions and in-vitro assays for this compound?

  • Methodological Answer :

  • Assay Validation : Use MTT or SRB assays on multiple cell lines (e.g., A549, MCF-7) with triplicate measurements.
  • Solubility Adjustments : Improve compound solubility using DMSO (≤0.1% v/v) to avoid false negatives.
  • Metabolite Screening : Perform LC-MS to detect active metabolites that may enhance or reduce cytotoxicity .

Q. What strategies are effective in modifying the piperidin-3-yl substituent to enhance pharmacokinetic properties?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -CF3) to piperidine to improve metabolic stability.
  • Prodrug Design : Conjugate with acetyl or phosphate groups to enhance oral bioavailability.
  • SAR Studies : Compare IC50 values of analogs (e.g., 5-Bromo-2-(piperidin-4-yl) derivatives) to identify optimal substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.